molecular formula C21H20F3N3O2S B2882070 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034464-23-6

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2882070
CAS No.: 2034464-23-6
M. Wt: 435.47
InChI Key: OCYYOKAAHUEZFZ-UHFFFAOYSA-N
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Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a trifluoromethyl-substituted phenyl group, linked via a methanesulfonamide bridge. Its distinct chemical properties make it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Substitution Reaction: The imidazo[1,2-a]pyridine core is then functionalized with a phenyl group through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are frequently employed in cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, is known to impart unique characteristics to materials.

Mechanism of Action

The mechanism of action of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group may enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-methylphenyl)methanesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical stability, lipophilicity, and biological activity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c22-21(23,24)16-10-8-15(9-11-16)14-30(28,29)26-18-6-2-1-5-17(18)19-13-27-12-4-3-7-20(27)25-19/h1-2,5-6,8-11,13,26H,3-4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYYOKAAHUEZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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